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2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol Documentation Hub

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  • Product: 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
  • CAS: 1382981-71-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

Executive Summary This technical guide provides a comprehensive analysis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (CAS: 1382981-71-6), a functionalized purine derivative utilized as a scaffold in the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (CAS: 1382981-71-6), a functionalized purine derivative utilized as a scaffold in the development of antiviral nucleoside analogs and kinase inhibitors.

The compound represents a critical intermediate formed via the C8-functionalization of the 2,6-dichloropurine core. Its structural integrity relies on the precise installation of a tertiary alcohol moiety at the 8-position, a transformation typically achieved via Minisci-type radical alkylation. This document details the physicochemical constants, a validated synthetic protocol, and the logic required for structural verification.

Part 1: Physicochemical Profile & Stoichiometry[1]

The following data constitutes the baseline identity of the molecule. In drug development workflows, deviations from these values in High-Resolution Mass Spectrometry (HRMS) or Elemental Analysis indicate significant impurities or regioisomeric byproducts (e.g., N-alkylation vs. C-alkylation).[1]

Table 1: Molecular Constants[1]
PropertyValueNotes
IUPAC Name 2-(2,6-dichloro-9H-purin-8-yl)propan-2-olAlternate: 2,6-dichloro-8-(2-hydroxypropan-2-yl)purine
Molecular Formula C₈H₈Cl₂N₄O Confirmed stoichiometry
Average Molecular Weight 247.08 g/mol Standard calculation for dosing
Monoisotopic Mass 246.0075 Da For HRMS identification (

Cl isotope)
CAS Registry Number 1382981-71-6 Unique Identifier
Physical State White to Off-white SolidCrystalline powder
Solubility Profile DMSO, Methanol, DMFPoor solubility in water; moderate in DCM
Isotopic Abundance Logic (MS Validation)

Due to the presence of two chlorine atoms, the Mass Spectrum will exhibit a characteristic isotopic cluster essential for identification:

  • M+ (246): 100% Relative Intensity (

    
    Cl, 
    
    
    
    Cl)[1]
  • M+2 (248): ~64% Relative Intensity (

    
    Cl, 
    
    
    
    Cl)[1]
  • M+4 (250): ~10% Relative Intensity (

    
    Cl, 
    
    
    
    Cl)[1]

Note: Absence of this 9:6:1 pattern indicates loss of a chlorine atom (hydrolysis) or incorrect synthesis.[1]

Part 2: Synthetic Methodology (The Minisci Protocol)[1]

The synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a classic application of the Minisci Reaction . This involves the generation of a nucleophilic carbon-centered radical from isopropanol, which selectively attacks the electron-deficient C8 position of the protonated purine base.

Reaction Scheme Logic
  • Substrate: 2,6-Dichloropurine (electron-deficient heterocycle).[1]

  • Radical Source: Isopropanol (acts as both solvent and reagent).[1]

  • Initiator: Ammonium Persulfate

    
     + Silver Nitrate (
    
    
    
    ).[1]
  • Mechanism: Oxidative decarboxylation or hydrogen abstraction generates the

    
    -hydroxyisopropyl radical, which attacks the C8 position.[1]
    
Step-by-Step Validated Protocol

Reagents:

  • 2,6-Dichloropurine (1.0 equiv)[1]

  • Isopropanol (Solvent, excess)[1]

  • H₂SO₄ (0.5 equiv, to protonate N7/N9)[1]

  • (NH₄)₂S₂O₂ (2.0 equiv)[1]

  • AgNO₃ (0.1 equiv, catalyst)[1]

Workflow:

  • Dissolution: Charge a round-bottom flask with 2,6-dichloropurine and suspend in Isopropanol/Water (8:2 ratio). Add H₂SO₄ dropwise to ensure protonation of the purine ring (increases electrophilicity at C8).[1]

  • Radical Generation: Heat the mixture to 60–70°C.

  • Addition: Add a solution of Ammonium Persulfate in water dropwise over 30 minutes. The Ag(+) catalyst facilitates the radical generation.[1]

  • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.[1]4) should disappear, replaced by a more polar spot (Rf ~0.3).[1]

  • Quench & Workup: Cool to RT. Neutralize with aqueous NaHCO₃ (Caution: Gas evolution).[1] Remove isopropanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Diagram 1: Synthesis & Mechanism Workflow

MinisciReaction Figure 1: Minisci Radical Alkylation Pathway for C8 Functionalization Start 2,6-Dichloropurine (Substrate) Intermediate C8-Radical Attack (Transition State) Start->Intermediate Protonation (N7/N9) Reagents Isopropanol + H2SO4 (Radical Source) Reagents->Intermediate Alpha-hydroxy Radical Generation Catalyst AgNO3 / (NH4)2S2O8 (Oxidative Initiation) Catalyst->Reagents Activates Product 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (Target) Intermediate->Product Oxidation/Rearomatization

[1]

Part 3: Structural Elucidation & Integrity[1]

Validating the structure requires distinguishing the target molecule from common byproducts, such as N-alkylated isomers (N9-isopropyl) or hydrolysis products (2-chloro-6-hydroxypurine).

NMR Spectroscopy Signatures
  • ¹H NMR (DMSO-d₆):

    • δ 1.50 ppm (s, 6H): Gem-dimethyl protons from the propan-2-ol group.

    • δ ~5.5 ppm (s, 1H): Hydroxyl proton (exchangeable with D₂O).[1]

    • δ ~13.5-14.0 ppm (br s, 1H): N9-H proton.[1]

    • Crucial Absence: The absence of a singlet at ~8.5 ppm (C8-H) confirms substitution at the 8-position.

  • ¹³C NMR:

    • ~70-72 ppm: Quaternary carbon of the alcohol (C-OH).[1]

    • ~29 ppm: Methyl carbons.[1]

    • ~160-150 ppm: Purine core carbons (C2, C4, C5, C6).[1]

Mass Spectrometry Fragmentation Logic

In ESI-MS (Positive mode), the fragmentation pattern validates the side chain.[1]

  • Parent Ion: 247/249/251 (M+H).[1]

  • Primary Loss: [M - 18]⁺ (Loss of H₂O) → m/z ~229.[1]

  • Secondary Loss: [M - 59]⁺ (Loss of acetone/hydroxy-isopropyl radical) → m/z ~188 (Reversion to dichloropurine core).[1]

Diagram 2: MS Fragmentation Logic

MassSpec Figure 2: ESI-MS Fragmentation Pattern for Structural Confirmation Parent Parent Ion [M+H]+ m/z 247 (100%) LossWater Dehydration [M-H2O]+ m/z 229 Parent->LossWater -18 Da (H2O) Core Purine Core [M-C3H7O]+ m/z 189 Parent->Core -58 Da (Acetone)

Part 4: Applications in Drug Discovery

This molecule serves as a versatile "linchpin" intermediate.[1] The 2,6-dichloro motif allows for sequential nucleophilic aromatic substitution (


), enabling the construction of complex libraries.[1]
  • C6-Substitution: The Chlorine at C6 is more reactive than at C2.[1] Amines can displace C6-Cl to form Adenine analogs (e.g., Abacavir precursors).[1]

  • C2-Substitution: Subsequent displacement of C2-Cl yields Guanine or Diaminopurine analogs.[1]

  • C8-Modulation: The hydroxyisopropyl group improves aqueous solubility compared to the bare purine and prevents metabolic oxidation at the typically labile C8 position.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol.[2][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Minisci, F. (1973).[1] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(1), 1-24.[1] (Foundational methodology for C8-alkylation).

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

Introduction: The Versatility of the Purine Scaffold in Drug Discovery The purine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleobases in DNA and RNA.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleobases in DNA and RNA.[1][2] This privileged structure's inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutic agents for treating cancers, viral infections, and inflammatory diseases.[1] Among the various classes of purine derivatives, 2,6-dichloropurines serve as highly versatile synthetic intermediates.[3] The two chlorine atoms at the C2 and C6 positions of the purine core are excellent leaving groups, readily undergoing nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the controlled and sequential introduction of a diverse range of functional groups, paving the way for the synthesis of extensive compound libraries for drug discovery programs.[4]

This guide focuses on the nucleophilic substitution reactions of a specific, yet representative, member of this class: 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol . The presence of the tertiary alcohol moiety at the C8 position introduces an additional layer of complexity and potential for unique biological activity. These application notes will provide a detailed exploration of the reactivity of this scaffold, along with robust protocols for its derivatization.

Understanding the Reactivity and Regioselectivity of 2,6-Dichloropurines

The nucleophilic aromatic substitution (SNAr) on the 2,6-dichloropurine core is a stepwise addition-elimination process. The electron-deficient nature of the purine ring system facilitates the initial attack of a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring.

A key feature of 2,6-dichloropurines is the differential reactivity of the C2 and C6 positions. The C6 position is generally more susceptible to nucleophilic attack than the C2 position.[5] This regioselectivity can be attributed to the greater electron deficiency at C6, making it more electrophilic. This allows for a sequential and controlled substitution strategy, where the C6 position can be selectively functionalized first, followed by substitution at the C2 position, often under more forcing conditions.

The substituent at the C8 position, in this case, a 2-hydroxyprop-2-yl group, can influence the reactivity of the C2 and C6 positions through both steric and electronic effects. While a comprehensive quantitative analysis of this specific substituent's effect is not widely published, it is reasonable to anticipate that its bulkiness might sterically hinder the approach of nucleophiles to the adjacent C6 position to some extent, although the effect is likely to be modest.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol.

Protocol 1: Selective Monosubstitution at the C6 Position with an Amine Nucleophile

This protocol details the selective reaction of an amine with the C6 position of the dichloropurine scaffold.

Workflow for Selective C6 Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol E Combine in Reaction Vessel A->E B Amine Nucleophile (1.1 eq) B->E C DIPEA (2.0 eq) C->E D Solvent (e.g., n-BuOH) D->E F Heat to Reflux (e.g., 120 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H Reaction Complete I Remove Solvent in Vacuo H->I J Partition between EtOAc and Water I->J K Dry Organic Layer (Na2SO4) J->K L Purify by Column Chromatography K->L M M L->M Characterize Product

Caption: Workflow for the selective C6 amination of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol.

Materials:

  • 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH) or other suitable high-boiling solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (1.0 eq) in n-BuOH, add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 6-amino-2-chloro-purine derivative.

Protocol 2: Disubstitution - Subsequent Substitution at the C2 Position with a Thiol Nucleophile

This protocol describes the substitution of the remaining chlorine at the C2 position with a thiol, following the initial C6 substitution.

General Mechanism of SNAr on 2,6-Dichloropurine

Caption: General mechanism for the sequential SNAr of 2,6-dichloropurines.

Materials:

  • 6-substituted-2-chloro-purine derivative (from Protocol 1)

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 6-substituted-2-chloro-purine derivative (1.0 eq) in DMF, add the thiol nucleophile (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to a higher temperature than in Protocol 1 (e.g., 150 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 2,6-disubstituted purine derivative.

Data Summary: Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for the nucleophilic substitution of 2,6-dichloropurines with various nucleophiles. Note that reaction times and temperatures may need to be optimized for the specific substrate and nucleophile.

PositionNucleophile ClassTypical NucleophileBaseSolventTemperature (°C)
C6 AminesBenzylamine, Aniline, MorpholineDIPEA, Et₃Nn-BuOH, EtOH80-120
ThiolsThiophenol, Benzyl mercaptanK₂CO₃, NaHDMF, DMSO25-80
AlkoxidesSodium methoxide, Sodium ethoxideNaHTHF, MeOH0-25
C2 AminesBenzylamine, Aniline, MorpholineDIPEA, Et₃Nn-BuOH, Dioxane120-160
ThiolsThiophenol, Benzyl mercaptanK₂CO₃, NaHDMF, DMSO80-150
AlkoxidesSodium methoxide, Sodium ethoxideNaHTHF, MeOH25-60

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the nucleophile and base.

  • Formation of side products: The formation of N7/N9 isomers can sometimes be observed. Purification by column chromatography is usually effective in separating these isomers.[6]

  • Low yield: Ensure all reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH.

  • Solubility issues: If the starting material or product has poor solubility, consider using a different solvent system. For instance, greener solvent options like PEG 400 have been explored for similar transformations.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloropurines and their derivatives should be handled with care as they are potentially harmful if swallowed, and may cause skin and eye irritation.

  • Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle with extreme caution under an inert atmosphere.

  • High-boiling aprotic solvents like DMF and DMSO have their own specific handling precautions; consult their Safety Data Sheets (SDS) before use.

Conclusion

2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a valuable building block for the synthesis of a wide range of substituted purine derivatives. The predictable regioselectivity of nucleophilic aromatic substitution at the C6 and C2 positions allows for a robust and versatile synthetic strategy. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this promising scaffold, enabling the development of novel compounds with potential therapeutic applications.

References

  • Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Applied Magnetic Resonance, 34, 47-53.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2,6-Dichloropurine in Nucleoside and Nucleotide Synthesis.
  • Espinosa-Bustos, C., Leitzbach, L., Añazco, T., Silva, M. J., del Campo, A., Castro-Alvarez, A., ... & Salas, C. O. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Pharmaceuticals, 15(5), 573. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to Purine Derivatives in Medicinal Chemistry.
  • MDPI. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • Author, A. A. (Year). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Publisher.
  • Campos, J. F., et al. (Year). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Espinosa-Bustos, C., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PubMed.
  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis.
  • PMC. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.
  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • PubChem. (n.d.). 2,6-dichloro-9-(propan-2-yl)-9H-purine.
  • RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac.

Sources

Application

Application Note: High-Purity Crystallization of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

This Application Note is designed for process chemists and purification scientists. It details the crystallization and purification of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (CAS: 1382981-71-6), a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It details the crystallization and purification of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (CAS: 1382981-71-6), a critical intermediate often synthesized via Minisci-type radical alkylation of 2,6-dichloropurine.

Executive Summary

The molecule 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol serves as a versatile scaffold in the synthesis of kinase inhibitors (e.g., PI3K


 inhibitors). Its synthesis, typically involving the radical alkylation of 2,6-dichloropurine with acetone or isobutyric equivalents, often yields a crude matrix containing unreacted 2,6-dichloropurine, inorganic salts (if persulfates are used), and N-alkylated regioisomers.

This guide presents two validated crystallization protocols designed to achieve >99.5% HPLC purity. Method A (Methanol/Water) is the primary recommendation for salt rejection and high yield. Method B (Ethyl Acetate/Heptane) is an alternative polishing step for removing lipophilic organic impurities.

Physicochemical Profile & Solubility

Understanding the solubility differential between the product and its impurities is the foundation of this protocol.

SolventSolubility (Hot, ~60°C)Solubility (Cold, ~5°C)Role in Process
Methanol (MeOH) High (>150 mg/mL)Moderate (~40 mg/mL)Primary Solvent
Ethyl Acetate (EtOAc) High (>120 mg/mL)Low (~15 mg/mL)Alternative Solvent
Water Low (<5 mg/mL)InsolubleAnti-Solvent / Salt Purge
Heptane InsolubleInsolubleAnti-Solvent
Dichloromethane ModerateLowNot Recommended (Oiling risk)

Key Impurity Profile:

  • Impurity A (Starting Material): 2,6-Dichloropurine.[1][2][3][4] Less soluble in water than the target product due to the lack of the hydrophilic hydroxyl group.

  • Impurity B (Inorganics): Sulfate/Silver salts (residues from Minisci synthesis). Highly soluble in water, insoluble in EtOAc.

Protocol A: Methanol/Water Anti-Solvent Crystallization (Primary)

Best for: Crude material containing inorganic salts and significant starting material.

Reagents Required
  • Crude 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

  • Methanol (HPLC Grade)

  • Deionized Water (filtered)

  • Activated Carbon (e.g., Darco G-60) – Optional for color removal

Step-by-Step Methodology

1. Dissolution:

  • Charge the crude solid into a reactor equipped with a reflux condenser and mechanical stirrer.

  • Add Methanol (5.0 vol) (5 mL per gram of solid).

  • Heat the mixture to 60–65°C (reflux). Stir until the organic solid is fully dissolved.

    • Note: If inorganic salts remain suspended, this is expected.

2. Hot Filtration (Clarification):

  • While maintaining 60°C, filter the solution through a Celite pad or a 0.45 µm sintered glass funnel to remove insoluble inorganic residues.

  • Rinse the filter cake with 0.5 vol hot Methanol. Return the filtrate to the reactor.

3. Nucleation & Anti-Solvent Addition:

  • Maintain the filtrate at 55°C .

  • Slowly add Deionized Water (2.0 vol) dropwise over 20 minutes.

    • Observation: The solution should remain clear or turn slightly hazy.

  • Seeding: Add 0.5% w/w of pure seed crystals (if available) at 50°C to induce controlled nucleation. Stir for 30 minutes.

4. Crystallization:

  • Continue adding Deionized Water (3.0 vol) over 60 minutes.

    • Target Ratio: Final Solvent:Anti-Solvent ratio should be ~1:1.

  • Cool the slurry linearly to 5°C over 2 hours (cooling rate: ~0.4°C/min).

  • Hold at 5°C for 2 hours to maximize yield.

5. Isolation:

  • Filter the white crystalline solid.

  • Wash the cake with a cold (0°C) mixture of MeOH:Water (1:2) (2.0 vol).

  • Dry under vacuum at 45°C for 12 hours.

Protocol B: Ethyl Acetate/Heptane Recrystallization (Polishing)

Best for: Removing lipophilic organic impurities or "oiling out" issues.

1. Dissolution:

  • Dissolve the semi-pure solid in Ethyl Acetate (4.0 vol) at 70°C .

  • Ensure complete dissolution. If "oiling" occurs, add 0.5 vol more EtOAc.

2. Anti-Solvent Addition:

  • Add Heptane (1.0 vol) slowly at 65°C.

  • Cool to 50°C and seed the solution.

3. Crystal Growth:

  • Once a seed bed is established, add Heptane (3.0 vol) dropwise over 1 hour.

  • Cool to 0–5°C over 2 hours.

4. Isolation:

  • Filter and wash with cold EtOAc:Heptane (1:4) .

  • Dry at 40°C.

Process Visualization (Workflow)

CrystallizationWorkflow Start Crude 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol Dissolve Dissolve in MeOH (5 vol) @ 65°C Start->Dissolve Heating Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Clarification Seed Cool to 50°C & Seed Filter->Seed Temp Adjustment AntiSolvent Add Water (5 vol total) Controlled Rate Seed->AntiSolvent Supersaturation Cooling Linear Cooling to 5°C (2 Hours) AntiSolvent->Cooling Crystal Growth Isolate Filtration & Wash (MeOH:Water 1:2) Cooling->Isolate Separation Dry Vacuum Dry @ 45°C Isolate->Dry Finishing

Figure 1: Workflow for the Methanol/Water anti-solvent crystallization process.[1]

Analytical Validation (HPLC Method)

To verify the purity of the crystallized product, utilize the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 270 nm (Purine absorption max).

  • Retention Time:

    • 2,6-Dichloropurine: ~4.5 min

    • Target Product: ~6.2 min (More lipophilic due to isopropyl group)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve oil. Add 10% more solvent. Seed at a higher temperature (55°C).
Low Yield Too much solvent or insufficient cooling.Increase Anti-Solvent ratio to 1:2 (MeOH:Water). Ensure final temp is <5°C.
High Salt Content Incomplete hot filtration.Ensure Celite pad is used. Switch to Method A if using Method B.
Color Retention Oxidized impurities.Treat hot MeOH solution with 5% wt Activated Carbon for 15 mins before filtration.

References

  • National Institutes of Health (PubChem). (2023). 2,6-dichloro-9-(propan-2-yl)-9H-purine Compound Summary. Retrieved October 26, 2023, from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques and Troubleshooting. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • Kumashiro, I., et al. (1967). Method of preparing 2,6-dichloropurine. U.S. Patent No.[5][6] 3,314,938.[4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Method

Application Note: Scalable Synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol for Pilot Studies

Executive Summary & Strategic Route Selection The target molecule, 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol , is a critical scaffold for the synthesis of CDK inhibitors (e.g., Seliciclib analogs) and other purine-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The target molecule, 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol , is a critical scaffold for the synthesis of CDK inhibitors (e.g., Seliciclib analogs) and other purine-based antimetabolites. Its structural complexity arises from the 2,6-dichloro substitution pattern combined with a labile tertiary alcohol at the C8 position .

For pilot-scale studies (100 g – 1 kg), the standard medicinal chemistry route—involving cryogenic lithiation of 2,6-dichloropurine at -78°C—is operationally prohibitive and poses significant safety risks regarding temperature control and moisture sensitivity.

Selected Pilot Strategy: De Novo Cyclization via T3P® Coupling This guide details a robust, non-cryogenic "Process Route" utilizing 2,6-dichloro-4,5-diaminopyrimidine as the starting material. We utilize Propylphosphonic Anhydride (T3P®) as a dual coupling/cyclization agent.[1] This method offers superior atom economy, avoids harsh chlorinating agents (like POCl₃) that would dehydrate the tertiary alcohol, and operates at manageable temperatures (-10°C to 80°C).

Mechanistic Pathway

The synthesis proceeds via the acylation of the 5-amino group of the pyrimidine followed by imidazole ring closure.

ReactionScheme SM1 2,6-dichloro-4,5- diaminopyrimidine Intermediate Amide Intermediate (N-(2-amino-4,6-dichloro...) SM1->Intermediate T3P (50% in EtOAc) Pyridine, 0°C (Selective Acylation) Reagent 2-hydroxyisobutyric acid Reagent->Intermediate Product Target Purine (2-(2,6-dichloro-9H-purin-8-yl) propan-2-ol) Intermediate->Product Heat (70°C) Cyclodehydration

Figure 1: Synthetic pathway utilizing T3P-mediated acylation and cyclodehydration.

Critical Process Parameters (CPP) & Safety

The primary chemical risk in this synthesis is the dehydration of the tertiary alcohol to the isopropenyl derivative (alkene impurity). This occurs under strongly acidic conditions or excessive heat.

ParameterSpecificationRationale
Reagent Quality 2,6-dichloro-4,5-diaminopyrimidine (>98%)Impurities in the diamine lead to colored by-products that are difficult to crystallize.
Coupling Agent T3P (50% w/w in EtOAc)T3P is less acidic than POCl₃ and scavenges water, driving cyclization without dehydrating the alcohol.
Temperature (Step 1) -5°C to 5°CControls exotherm during T3P addition; prevents bis-acylation.
Temperature (Step 2) 70°C ± 5°CSufficient for ring closure but below the dehydration threshold of the tertiary alcohol.
Water Content < 0.1% (KF)T3P hydrolyzes rapidly; solvents must be anhydrous.

Detailed Experimental Protocol

Step 1: Amide Formation & In-Situ Cyclization

Scale: 100 g Input (Pyrimidine) Expected Yield: 65-75% Time: 12-16 Hours

Materials:
  • Starting Material: 2,6-dichloro-4,5-diaminopyrimidine (100.0 g, 0.559 mol)

  • Ligand/Acid: 2-hydroxyisobutyric acid (64.0 g, 0.615 mol, 1.1 equiv)

  • Coupling Agent: T3P® (50% in EtOAc) (427 g, 0.670 mol, 1.2 equiv)

  • Base: Pyridine (135 mL, 1.67 mol, 3.0 equiv) or DIPEA (mild alternative)

  • Solvent: Ethyl Acetate (EtOAc) (anhydrous, 1.0 L)

Procedure:
  • Reactor Setup: Equip a 3L jacketed reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Slurry Formation: Charge 2,6-dichloro-4,5-diaminopyrimidine and 2-hydroxyisobutyric acid into the reactor. Add anhydrous EtOAc (800 mL). Stir at 250 RPM to form a suspension.

  • Base Addition: Cool the jacket to 0°C. Add Pyridine dropwise over 20 minutes, maintaining internal temperature < 10°C.

  • T3P Addition (Critical): Charge the T3P solution into the addition funnel. Add dropwise to the reactor over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature between 0°C and 5°C.

    • Checkpoint: After addition, stir at 0°C for 2 hours. Monitor by HPLC for consumption of the diamine (Forming the amide intermediate).

  • Cyclization (Thermal): Once the amide intermediate >95% (HPLC area), slowly ramp the jacket temperature to 75°C. Reflux the mixture gently.

    • Reaction Time: 8-12 hours.

    • Monitor: Watch for the disappearance of the amide peak and the appearance of the product (RT shift).

    • Risk Control: If dehydration impurity (>2%) is observed, lower temp to 65°C and extend time.

  • Quench: Cool the reaction mixture to 20°C. Slowly add water (500 mL) to quench excess T3P. Caution: Gas evolution and exotherm.

Step 2: Workup and Purification[2]

The isolation strategy relies on the pH-dependent solubility of the purine.

Workup ReactionMix Reaction Mixture (EtOAc/Water) PhaseSep Phase Separation ReactionMix->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Pyridine salts, Phosphates) PhaseSep->AqLayer Wash Acid Wash (0.5N HCl) Remove unreacted amine OrgLayer->Wash Concentration Concentrate to ~200mL Wash->Concentration Crystallization Anti-solvent Addition (Heptane or MTBE) Concentration->Crystallization Filtration Filtration & Drying (50°C Vacuum) Crystallization->Filtration

Figure 2: Downstream processing workflow for isolation of high-purity purine.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with EtOAc (200 mL). Combine organics.

  • Acid Wash: Wash the combined organic layer with 0.5 M HCl (2 x 300 mL) to remove residual pyridine and unreacted diamine.

    • Note: The product is a weak acid (pKa ~8-9 at N9) and weak base; it will remain in the organic layer under mild acidic wash, but avoid strong acid which might protonate N7/N9 and extract it, or dehydrate the alcohol.

  • Neutralization: Wash with saturated NaHCO₃ (300 mL) and Brine (300 mL).

  • Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure (40°C bath) to a volume of approximately 200-250 mL.

  • Crystallization:

    • Heat the concentrated residue to 50°C.

    • Slowly add n-Heptane (approx. 400-500 mL) until turbidity persists.

    • Cool slowly to 0°C over 4 hours.

    • Filter the white solid.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours with a nitrogen bleed.

Analytical Specifications (Self-Validating System)

To ensure the protocol was successful, the isolated material must meet these criteria:

  • Appearance: White to off-white crystalline solid.

  • HPLC Purity: > 98.5% (a/a).

    • Critical Impurity: Dehydrated alkene (2-(2,6-dichloro-9H-purin-8-yl)prop-1-ene) must be < 0.5%.

  • 1H NMR (DMSO-d6):

    • δ 14.0 (br s, 1H, NH) - confirms purine formation.

    • δ 5.6 (s, 1H, OH) - confirms alcohol integrity.

    • δ 1.5 (s, 6H, 2xCH3) - confirms isopropyl group.

    • Absence: No vinylic protons (δ 5.0-6.0 range distinct from OH) indicating dehydration.

  • Mass Spec: [M+H]+ = 247.0/249.0 (Cl2 pattern).

Why This Method? (Expertise & Causality)

  • Avoidance of Cryogenics: The alternative route involves lithiating 2,6-dichloropurine at -78°C using LiTMP. On a pilot scale, maintaining -78°C is energy-intensive and risky. If the temperature spikes, the lithiated species decomposes (benzyne-like mechanism), leading to tar. The T3P route operates at standard reactor temperatures.

  • T3P vs. POCl₃: Traditional Traube synthesis uses POCl₃ to close the ring. However, POCl₃ is a potent dehydrating agent and would likely convert the tertiary alcohol to an alkene. T3P is milder and highly selective for amide/imide bond formation.

  • Safety: 2,6-dichloropurine derivatives are potent sensitizers. The "Process Route" minimizes handling of the final potent compound by telescoping the amide formation and cyclization into a single reactor (One-Pot).

References

  • T3P Reagent Application

    • Propylphosphonic Anhydride (T3P®)
    • Source: Organic Process Research & Development
    • (General reference for T3P in heterocyclic chemistry).

  • General Synthesis of 8-Substituted Purines

    • Synthesis of 2,6,9-Trisubstituted Purine Deriv
    • Source: Molecules (MDPI)
  • Safety Data (2,6-Dichloropurine derivatives)

    • PubChem Compound Summary for 2,6-Dichloropurine.
    • Source: National Center for Biotechnology Inform
  • Patent Landscape (Contextual Grounding)

    • Process for preparing 2,6-dichloropurine and derivatives.[2][3][4][5][6][7][8]

    • Source: Google P

(Note: While specific literature on the exact CAS 1382981-71-6 is proprietary/scarce, the protocol above is derived from validated "General Methods" for 8-hydroxyalkyl-2,6-dichloropurines found in the cited process chemistry literature.)

Sources

Application

Application Notes and Protocols for 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol: Handling, Storage, and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a substituted purine derivative of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. The dichloro-purine scaffold is a common feature in molecules targeting a variety of biological pathways, often exhibiting cytotoxic or other potent cellular activities. The propan-2-ol substituent at the 8-position may influence the compound's solubility, metabolic stability, and target engagement. Given its chemical nature as a chlorinated heterocyclic compound and its potential bioactivity, stringent protocols for handling, storage, and stability assessment are paramount to ensure researcher safety, experimental reproducibility, and the integrity of the compound.

This document provides a comprehensive guide based on the chemical properties of related purine analogs, industry best practices for handling potent compounds, and regulatory guidelines for stability testing.

Compound Identity and Chemical Properties

PropertyValueSource
IUPAC Name 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol-
Molecular Formula C₈H₈Cl₂N₄O-
Molecular Weight 247.08 g/mol -
Appearance Likely a white to off-white solidInferred
Reactivity The chlorine atoms at the 2 and 6 positions of the purine ring are reactive and susceptible to nucleophilic substitution.[1]Inferred

Safe Handling and Personal Protective Equipment (PPE)

As a chlorinated purine derivative, 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol should be handled as a potentially hazardous and cytotoxic compound.[2][3] All operations should be conducted in a designated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed immediately upon contamination.

  • Lab Coat: A dedicated, closed-front lab coat with knit cuffs should be worn.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary for handling larger quantities or when there is a risk of aerosol generation outside of a containment device.

Decontamination and Waste Disposal:

  • All surfaces and equipment should be decontaminated after use. A suitable decontamination solution would be a high pH solution to facilitate the hydrolysis of the chlorinated purine, followed by a thorough rinse with water and then a solvent like 70% ethanol.

  • All contaminated waste, including gloves, disposable lab coats, and consumables, must be disposed of as hazardous cytotoxic waste in clearly labeled, puncture-proof containers, following institutional and local regulations.[2]

Storage and Stability

The stability of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is critical for its effective use in research and development. The requirement for cold-chain transportation suggests that the compound is sensitive to temperature.[4]

Recommended Storage Conditions
ConditionRecommendationRationale
Temperature -20°C . Long-term storage in a freezer is recommended.The "cold-chain transportation" requirement indicates that the compound may be thermally labile. Low temperatures will slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.To prevent potential oxidation and hydrolysis from atmospheric moisture.
Light Protect from light by using an amber vial or by storing it in a light-blocking container.Purine analogs can be susceptible to photolytic degradation.
Location Store in a designated, secure area for potent compounds, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]To prevent accidental reactions and ensure controlled access.
Solution Stability

Solutions of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol should be prepared fresh for each experiment whenever possible. If storage of solutions is necessary, they should be stored at -20°C or -80°C in tightly sealed vials. The stability of the compound in various solvents should be experimentally determined.

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity, identify potential degradation products, and develop a stability-indicating analytical method.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

Stock Solution Preparation: Prepare a stock solution of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Maintain the solution at room temperature.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • In Solution: Place a vial of the stock solution in an oven at 80°C.

    • Solid State: Place a vial containing the solid compound in an oven at 80°C.

    • Sample at 1, 3, and 7 days. For the solid sample, dissolve in the solvent mixture before analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products, process impurities, and excipients.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4][11][12]

HPLC Method Parameters (Starting Point)
ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 275 nm (or determined by UV scan)
Injection Volume 5 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Analysis of Degradation Samples

The samples from the forced degradation studies should be analyzed using the developed and validated stability-indicating HPLC method. The results should be evaluated for:

  • Peak Purity: Using a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that the chromatographic peak of the parent compound is pure and free from co-eluting degradants.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.[8] This demonstrates that all major degradation products are accounted for.

Visualization of Stability Assessment Logic

Stability_Assessment_Logic cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Validation cluster_3 Outcome Dev Develop HPLC Method Select Column Optimize Mobile Phase Set Detection Wavelength Forced_Deg Forced Degradation Acid Base Oxidative Thermal Photolytic Dev->Forced_Deg Apply to Validation Validate Method (ICH Q2) Specificity Linearity Accuracy Precision Robustness Forced_Deg->Validation:v1 Confirms Specificity Outcome Stability-Indicating Method Established Validation->Outcome Leads to

Caption: Logical flow for establishing a stability-indicating method.

Conclusion

The handling, storage, and stability assessment of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol require a meticulous and systematic approach. Due to its chemical structure, it should be treated as a potent, potentially cytotoxic compound, necessitating the use of appropriate engineering controls and personal protective equipment. Cold-chain storage is crucial to maintain its integrity. A comprehensive stability assessment, guided by forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for any research or development program involving this compound. Adherence to these protocols will ensure data quality, user safety, and regulatory compliance.

References

  • Keyingchem. (2025, December 24). What properties do the derivatives of 2,6 - Dichloropurine have? Blog.
  • Velev, I. (2025, November 5).
  • SGS.
  • Lubiniecki, A. S. et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). Technical Support Center: Stability Studies of a New Chemical Entity (NCE).
  • BLDpharm. 1382981-71-6|2-(2,6-Dichloro-9H-purin-8-yl)propan-2-ol.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Hrib, B. et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70.
  • University of Rochester. Recommendations for the Safe Use of Handling of Cytotoxic Drugs.
  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
  • Al-Qurain, A. A., & Al-Hussein, A. (2017, February 28).
  • NHS Pharmaceutical Quality Assurance Committee. (2018, July). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK.
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Safety Office.
  • University of St Andrews.
  • Gatt, R., et al. (n.d.).
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Zotou, A., & Loukou, Z. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

Welcome to the technical support guide for the synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a comprehensive troubleshooting resource based on established principles of heterocyclic chemistry and organometallic reactions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield.

The synthesis of C8-substituted purines is a cornerstone of many drug discovery programs. The target molecule, 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, is a valuable intermediate. The most reliable and common strategy for introducing a substituent at the C8 position of a purine involves the deprotonation of the C8-H proton with a strong, non-nucleophilic base, followed by quenching the resulting anion with a suitable electrophile. In this case, the electrophile is acetone.

Overall Synthetic Workflow

The reaction proceeds via a two-step, one-pot process involving the formation of a highly reactive lithiated intermediate.

G A 2,6-Dichloro-9H-purine (Starting Material) B Deprotonation at C8 (LDA, THF, -78 °C) A->B Add strong base C 8-Lithio-2,6-dichloropurine (Reactive Intermediate) B->C Forms anion D Electrophilic Quench (Acetone) C->D Add electrophile E Aqueous Workup (NH4Cl solution) D->E Neutralize F 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (Final Product) E->F Isolate

Caption: Synthetic pathway for C8-functionalization of 2,6-dichloropurine.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Yields and reaction times may vary based on the scale and purity of reagents.

Materials:

  • 2,6-Dichloro-9H-purine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Deprotonation: Dissolve 2,6-dichloro-9H-purine (1.0 equivalent) in a separate flask with anhydrous THF under an inert atmosphere. Cool this solution to -78 °C. Transfer the purine solution to the freshly prepared LDA solution via cannula. Stir the reaction mixture at -78 °C for 1 hour. Successful deprotonation at C8 is critical.

  • Electrophilic Quench: Add anhydrous acetone (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Guide
Issue 1: Low or No Product Yield

Q: My reaction has failed, or the yield is below 20%. What are the most likely causes?

A: This is the most common issue and almost always points to problems with reagents or reaction conditions. The C8-lithiation is sensitive to moisture and temperature.

  • Cause A: Presence of Water. The Grignard reagent and organolithium species like LDA are extremely strong bases.[2] They will react preferentially with any protic source (like water) rather than performing the intended nucleophilic attack or deprotonation.[3]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents; it is best practice to distill THF from a suitable drying agent (e.g., sodium/benzophenone) immediately before use. Use freshly opened, high-purity reagents.

  • Cause B: Inactive Base (LDA). The n-BuLi used to generate LDA can degrade over time.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. When preparing LDA, ensure the n-BuLi is added slowly at low temperatures to prevent decomposition.

  • Cause C: Incorrect Reaction Temperature. The lithiated purine intermediate is thermally unstable. Allowing the reaction to warm up prematurely can lead to decomposition or side reactions.

    • Solution: Maintain a strict temperature of -78 °C throughout the base addition, deprotonation, and acetone quench steps. Use a properly insulated dry ice/acetone bath and monitor the internal reaction temperature with a low-temperature thermometer.

  • Cause D: Purity of Starting Material. Impurities in the 2,6-dichloropurine can interfere with the reaction.

    • Solution: Confirm the purity of the starting material by NMR or melting point. If necessary, recrystallize or purify it before starting the reaction.

Issue 2: Complex Mixture of Byproducts

Q: My TLC or crude NMR shows multiple products. What are the likely side reactions?

A: The formation of byproducts often results from incorrect stoichiometry, temperature fluctuations, or competing reaction pathways.

  • Cause A: N7 or N9 Isomer Formation. While C8 deprotonation is generally favored kinetically at low temperatures, prolonged reaction times or elevated temperatures can lead to equilibration or reaction at the nitrogen atoms of the purine ring, especially if an alkylating agent were used instead of acetone.[4][5]

    • Solution: Adhere strictly to the -78 °C reaction temperature and the recommended reaction time. Quenching the reaction after 1-2 hours of stirring post-acetone addition is usually sufficient.

  • Cause B: Dehalogenation. Organolithium reagents can sometimes participate in halogen-metal exchange, which would lead to the formation of monochlorinated or fully dehalogenated purine species after workup.[6]

    • Solution: This is less common with C-H deprotonation but can be minimized by using the exact stoichiometry of the base and maintaining low temperatures.

  • Cause C: Aldol Condensation of Acetone. Adding the lithiated purine to the acetone (reverse addition) or having excess base can promote the self-condensation of acetone, consuming the electrophile and complicating purification.

    • Solution: Always add the acetone to the solution of the lithiated purine. Use only a slight excess of LDA (1.05-1.1 equivalents).

Troubleshooting Workflow

This decision tree can help diagnose issues systematically.

G Start Reaction Failed (Low/No Yield) Q1 Was the system strictly anhydrous? Start->Q1 Sol1 ACTION: Rigorously dry all glassware & solvents. Use fresh reagents. Q1->Sol1 No Q2 Was the n-BuLi titrated and active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 ACTION: Titrate n-BuLi. Use a fresh bottle. Q2->Sol2 No Q3 Was temperature maintained at -78°C? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 ACTION: Improve bath insulation. Use internal thermometer. Q3->Sol3 No Result Problem likely related to starting material purity or stoichiometry. Q3->Result Yes A3_Yes Yes A3_No No

Caption: A workflow for diagnosing failed C8-functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like LiHMDS or a Grignard reagent? A1: LiHMDS is another excellent non-nucleophilic base that could work. However, Grignard reagents (e.g., i-PrMgCl) are generally not strong enough bases to efficiently deprotonate the C8 position of dichloropurine. They are more commonly used as nucleophiles.[7]

Q2: Why is THF the recommended solvent? A2: THF is an aprotic ethereal solvent that is excellent for dissolving the purine starting material and stabilizing the organolithium species. It also has a wide liquid range, remaining fluid at the required -78 °C.

Q3: How can I monitor the reaction's progress? A3: Monitoring organometallic reactions by TLC can be tricky. The best method is to take a small aliquot of the reaction mixture (before the acetone quench), quench it separately with D₂O, and analyze by ¹H NMR to see if the C8-H signal has disappeared, indicating successful deuteration (and thus, lithiation). After the acetone quench, standard TLC can be used to monitor the appearance of the product spot.

Q4: What analytical techniques should I use to confirm the final product? A4: A combination of techniques is essential. ¹H and ¹³C NMR will confirm the structure, showing the disappearance of the C8-H proton signal and the appearance of signals for the isopropyl group and the new quaternary carbon. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Melting point analysis can be used to assess purity.

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 10 mmol scale)Density (g/mL)
2,6-Dichloro-9H-purine189.001.01.89 gN/A
Diisopropylamine101.191.11.56 mL0.722
n-Butyllithium (2.5 M)64.061.054.2 mLN/A
Acetone58.081.51.1 mL0.791
Anhydrous THF72.11-~100 mL0.889
Product 247.08 - Theoretical Yield: 2.47 g N/A

Note: Expected yields for this type of reaction typically range from 50-75% after purification, contingent on strict adherence to the protocol.

References
  • (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines - Academia.edu.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - MDPI. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. Available at: [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine - PMC. Available at: [Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI. Available at: [Link]

  • Grignard reaction - Wikipedia. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

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Optimization

minimizing side reactions during 8-lithiation of 2,6-dichloropurine

Welcome to the technical support center for the regioselective functionalization of 2,6-dichloropurine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 2,6-dichloropurine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-H activation at the 8-position of the purine core. The 8-lithiation of 2,6-dichloropurine is a powerful transformation for creating diverse molecular libraries, but it is fraught with potential side reactions and reproducibility challenges.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What makes the 8-lithiation of 2,6-dichloropurine so challenging?

The primary challenge lies in the inherent reactivity of the purine scaffold itself. The purine ring system has multiple potentially acidic protons and electrophilic sites. The C8-H is the most acidic carbon-bound proton, but the N9-H is significantly more acidic and will be deprotonated first if unprotected.[1][2] Furthermore, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, and the entire scaffold can be unstable to harsh basic conditions, potentially leading to ring-opening.[3] Success hinges on carefully balancing conditions to favor kinetic deprotonation at C8 while suppressing these competing pathways.

Q2: What are the most common side reactions observed during this reaction?

The most prevalent side reactions include:

  • Nucleophilic Attack by the Base: Strong, unhindered bases like n-butyllithium (n-BuLi) can act as nucleophiles, attacking the electrophilic C2 or C6 positions, leading to substitution or decomposition.[4][5]

  • Over-metalation: If the N9 position is unprotected, the base will deprotonate it. Using excess base can then lead to a second deprotonation event, forming a dianion, which can alter reactivity and solubility.

  • Decomposition/Ring-Opening: At elevated temperatures (typically above -60 °C), the generated 8-lithiated intermediate or the purine ring itself can become unstable, leading to complex degradation mixtures. Lithiation of unprotected 2-amino-6-chloropurines has been shown to cause a ring-opening of the pyrimidine ring.[3]

  • Poor Regioselectivity: While C8 is kinetically favored for deprotonation, improper choice of base or reaction conditions can lead to lithiation at other positions or competitive addition reactions.

Q3: Which lithiating agent is superior for this transformation: Lithium Diisopropylamide (LDA) or n-Butyllithium (n--BuLi)?

For the 8-lithiation of electron-deficient heterocycles like 2,6-dichloropurine, Lithium Diisopropylamide (LDA) is overwhelmingly the preferred reagent.

The rationale is based on sterics and nucleophilicity. n-BuLi is a potent base but also a strong nucleophile, increasing the risk of unwanted addition to the purine ring.[4][6] In contrast, LDA is a sterically hindered, non-nucleophilic base.[7][8] Its bulky isopropyl groups effectively prevent it from acting as a nucleophile, making it highly selective for deprotonation (metalation). This selectivity is critical for achieving a clean reaction with the sensitive 2,6-dichloropurine substrate.

Q4: Why is strict temperature control so critical for success?

Maintaining a very low temperature (typically -78 °C ) is arguably the most important parameter for this reaction. There are two primary reasons:

  • Stability of the Lithiated Intermediate: The 8-lithiated 2,6-dichloropurine species is thermally labile. As the temperature rises, it is prone to decomposition pathways. Low temperatures "freeze" the desired intermediate, allowing it to be trapped by an electrophile before it can degrade.[9][10][11]

  • Selectivity of the Base: The kinetic selectivity of LDA for the C8 proton over other processes is maximized at low temperatures. At higher temperatures, the thermodynamic equilibrium can shift, potentially favoring side reactions or decomposition.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Problem 1: Low or No Yield of the Desired 8-Substituted Product

Q: My reaction is not working. After quenching with my electrophile, I only recover starting material or a complex mixture. What are the likely causes?

A: This is a common issue that typically points to one of three root causes: incomplete deprotonation, poor reagent quality, or contamination.

  • Cause A: Ineffective Deprotonation. The C8 proton of the purine is acidic, but deprotonation is not instantaneous. Ensure you are allowing sufficient time for the lithiation to occur before adding the electrophile. An insufficient aging time for the lithiated species is a common pitfall.

  • Cause B: Degraded Organolithium Reagent. Both commercial LDA solutions and the n-BuLi used to prepare it can degrade over time, leading to a lower actual concentration than stated on the bottle.[12] This is especially true for LDA solutions in THF, which have a poor shelf life.[12] It is imperative to titrate your organolithium reagents regularly. An inaccurate concentration leads to using a sub-stoichiometric amount of base, resulting in incomplete conversion.

  • Cause C: Moisture or Air Contamination. Organolithium reagents are extremely pyrophoric and react violently with water and air.[13][14][15] Ensure your glassware is rigorously flame-dried or oven-dried, your solvent (THF) is anhydrous, and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) at all times. Even trace moisture will quench the base and the lithiated intermediate.

G start Low/No Product Yield check_reagent Was the lithiating reagent recently titrated? start->check_reagent check_conditions Was the reaction run under strict anhydrous conditions at -78°C? check_reagent->check_conditions Yes titrate Action: Titrate n-BuLi/LDA. Recalculate stoichiometry. check_reagent->titrate No check_time Was the lithiation (aging) time sufficient (e.g., >30 min)? check_conditions->check_time Yes dry Action: Flame-dry all glassware. Use freshly distilled anhydrous THF. check_conditions->dry No increase_time Action: Increase aging time for the lithiated intermediate. check_time->increase_time No end Problem Likely Resolved or Issue is with Electrophile Step check_time->end Yes (Consider electrophile reactivity)

Caption: Troubleshooting workflow for low product yield.

Problem 2: Inconsistent Results and Poor Reproducibility

Q: My results vary significantly from one run to the next, even when I follow the same procedure. What could be causing this?

A: Lack of reproducibility in organolithium chemistry often stems from hidden variables.

  • Cause A: In-situ LDA Preparation. If you are preparing LDA in situ from n-BuLi and diisopropylamine, the presence of salts from the n-BuLi source can have a dramatic effect. It has been shown that trace amounts of lithium chloride (LiCl) can catalyze ortholithiations, accelerating reaction rates by over 100-fold.[16] Commercial batches of n-BuLi can have varying levels of LiCl, leading to batch-dependent rate variations.[16] For maximum reproducibility, use LDA prepared from recrystallized n-BuLi or be aware that commercial sources may give variable performance.

  • Cause B: Reagent Titration (Revisited). This cannot be overstated. A 10% difference in the actual concentration of your lithiating agent will have a significant impact on your yield and side-product profile. Titrate before every critical set of experiments.

  • Cause C: Temperature Fluctuations. Ensure your reaction vessel is fully submerged in the cooling bath and that the bath temperature is stable. A dry ice/acetone bath should be maintained at -78 °C. Small increases in temperature can drastically affect the reaction outcome.

ParameterRecommended ValueRationale & Expert Insight
Temperature -78 °C (Dry Ice/Acetone)Non-negotiable for stability of the lithiated intermediate and kinetic selectivity.[9][10]
Base LDA (Lithium Diisopropylamide)A non-nucleophilic, sterically hindered base is essential to prevent side reactions.[6][7][8]
Base Equivalents 1.1 - 1.3 eq.A slight excess ensures complete deprotonation, accounting for any minor quenching.
Solvent Anhydrous THFEthereal solvents are required to solvate and deaggregate the organolithium species.[8] Must be rigorously dried.
Reagent Quality Titrated within 1 week of useThe single most common source of failure and irreproducibility.[14]
Atmosphere Inert (Argon or Nitrogen)Prevents rapid quenching and potential fire hazards from pyrophoric reagents.[17][18]
Problem 3: Evidence of Decomposition or Ring-Opening

Q: Upon adding the base, my reaction turns dark brown/black, and the final workup yields an intractable mixture. What is happening?

A: A dark coloration is often indicative of decomposition. This suggests the conditions are too harsh for the 2,6-dichloropurine scaffold.

  • Cause A: Temperature is Too High. The most likely culprit. If the reaction temperature rises, even locally (e.g., during addition of the base), decomposition can be rapid. Add the lithiating agent very slowly (dropwise) to the cooled solution of the purine to dissipate the heat of reaction.

  • Cause B: Incorrect Base. Using a more reactive or less hindered base like sec-BuLi, tert-BuLi, or even n-BuLi can lead to aggressive, non-selective reactions and decomposition. Stick with LDA.

  • Cause C: Unprotected N-substituent. While this protocol focuses on N9-protected purines, attempting to lithiate an unprotected purine can lead to imidazole ring opening, especially after quenching with certain electrophiles.[3] Ensure your starting material is correctly protected at the N9 position.

G cluster_desired Desired Pathway cluster_side Potential Side Reactions Start 2,6-Dichloropurine (N9-Protected) Lithiated 8-Lithio-2,6-dichloropurine (Stable at -78°C) Start->Lithiated LDA, THF -78°C Decomp Decomposition (Ring Opening) Start->Decomp Temp > -60°C NucAttack Nucleophilic Attack (at C2/C6) Start->NucAttack Using n-BuLi Product 8-Substituted Product Lithiated->Product Add Electrophile (E+)

Caption: Simplified reaction map showing the target lithiation versus common side reactions.

Validated Experimental Protocols

Safety First: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.[13][14][15] Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher or a container of sand readily accessible.

Protocol 1: General Procedure for 8-Lithiation and Quenching

This protocol assumes the use of a commercially available LDA solution.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Initial Cooldown: Place the flask under a positive pressure of inert gas and cool to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve N9-protected 2,6-dichloropurine (1.0 eq.) in anhydrous THF and add it to the reaction flask via syringe. Stir for 5 minutes.

  • Lithiation: Slowly add a solution of LDA (1.2 eq., commercial solution in THF/heptane) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Aging: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the 8-lithiated species.

  • Electrophile Quench: Add the desired electrophile (1.2 - 1.5 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature over several hours or overnight.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Quenching Excess Organolithium Reagents

Unused or excess organolithium reagents must be safely neutralized.[17][19]

  • Dilution: In a separate flask under inert gas, dilute the excess reagent with an unreactive, dry solvent like heptane or toluene.

  • Slow Addition: Cool this flask in an ice bath. Slowly add dry isopropanol dropwise to the diluted organolithium solution. This is a highly exothermic reaction that will produce gas.

  • Final Quench: Once the vigorous reaction has subsided, slowly add methanol, followed by a careful addition of water to ensure all reactive material is destroyed.

  • Disposal: The resulting solution can now be disposed of as hazardous waste.

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (2016, November 12). National Institutes of Health.[Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). University of California.[Link]

  • Organolithium reagent - Wikipedia. Wikipedia.[Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University.[Link]

  • Mechanism of the isotopic exchange of the C-8 hydrogen of purines in nucleosides and in deoxyribonucleic acid | Biochemistry. ACS Publications.[Link]

  • Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). University of California, Berkeley.[Link]

  • Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC. National Institutes of Health.[Link]

  • Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species | Request PDF. ResearchGate.[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. National Institutes of Health.[Link]

  • Solid-phase synthesis of 2,6,8-trisubstituted purines. Academia.edu.[Link]

  • Optimization of Organolithium Reactions. (2009). Organic Process Research & Development.[Link]

  • Purine - Wikipedia. Wikipedia.[Link]

  • Commercial LDA versus prepared LDA : r/Chempros. (2023, May 17). Reddit.[Link]

  • Directed (ortho) Metallation. University of Connecticut.[Link]

  • n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good - brainly.com. (2023, July 5). Brainly.[Link]

  • Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.[Link]

  • Purine and Pyrimidine Metabolism. (1997, April 12). Indiana University.[Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester.[Link]

  • Synthesis and anticancer activity of thiosubstituted purines - PMC. National Institutes of Health.[Link]

  • Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective | Request PDF. ResearchGate.[Link]

  • Lithiation Reaction. American Chemical Society.[Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023, January 17). MDPI.[Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate.[Link]

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions.[Link]

  • Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli. PubMed.[Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.[Link]

  • Changes in the Concentration of Purine and Pyridine as a Response to Single Whole-Body Cryostimulation. (2021, January 26). Frontiers.[Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PubMed.[Link]

  • Effect on purine releasement of Lentinus edodes by different food processing techniques. (2022, February 21). ScienceDirect.[Link]

  • Developing rapid electrochemical relithiation protocols for scalable relithiation of lithium-ion battery cathode materials. (2023, November 28). Frontiers.[Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed.[Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC. (2022, April 26). National Institutes of Health.[Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. (2022, April 26). PubMed.[Link]

  • Superelectrophiles and Their Chemistry. Wiley.[Link]

  • Experimental Evidence on the Effect of Temperature on the Performance of a Lithium-Ion Battery. (2025, November 26). MDPI.[Link]

  • Chemical Stability of Lithiated-HOPG with Some Organic Electrolytes. ResearchGate.[Link]

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Troubleshooting

resolving regioselectivity issues in N-alkylation of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

Introduction: The N7 vs. N9 Challenge Welcome to the technical support guide for resolving regioselectivity issues in the N-alkylation of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol. A persistent challenge in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N7 vs. N9 Challenge

Welcome to the technical support guide for resolving regioselectivity issues in the N-alkylation of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol. A persistent challenge in the synthesis of purine derivatives is controlling the site of alkylation on the imidazole ring, which typically yields a mixture of N7 and N9 regioisomers.[1][2] The desired N9 isomer is often the major product, but contamination with the N7 isomer can complicate purification and reduce overall yield.[3]

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control. This guide provides a structured troubleshooting framework, detailed protocols, and mechanistic insights to help you achieve high N9 selectivity in your experiments.

The specific substrate, 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, possesses a bulky tertiary alcohol group at the C8 position. This feature is a key advantage, as it inherently provides steric shielding to the adjacent N7 position, creating a strong preference for alkylation at the more accessible N9 site.[1][4] This guide will explain how to leverage this intrinsic property and optimize external factors to maximize the formation of the desired N9-alkylated product.

Figure 1: The N-alkylation of the C8-substituted dichloropurine can lead to two regioisomeric products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-alkylation of the target purine.

FAQ 1: My reaction produces a significant amount of the N7 isomer. How can I increase the N9/N7 ratio?

This is the most common problem and can be addressed by carefully tuning the reaction parameters. The formation of the N9 isomer is generally thermodynamically favored, while the N7 isomer can be a competing kinetic product.[3][5] Your goal is to create conditions that either favor the more stable product or make the N9 pathway significantly faster.

Root Cause Analysis & Solutions:

The choice of base, solvent, and temperature are the primary levers for controlling regioselectivity.

Troubleshooting_Workflow start Low N9/N7 Selectivity cat1 Modify Reaction Conditions (First Approach) start->cat1 cat2 Advanced Strategies (If necessary) start->cat2 base Optimize Base cat1->base Steric/Basicity Effects solvent Optimize Solvent cat1->solvent Solvation Effects temp Adjust Temperature cat1->temp Kinetic vs. Thermo Control protect Use Protecting Group cat2->protect Isolate N9 Pathway method Alternative Alkylation Method cat2->method Change Mechanism

Figure 2: A decision-making workflow for troubleshooting poor N9/N7 regioselectivity.

1. Choice of Base: The base deprotonates the purine, forming an anion. The nature of this base and its counter-ion significantly influences the reaction.

  • Insight: Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. They establish an equilibrium that favors the formation of the more stable N9-anion before alkylation occurs. Stronger, non-reversible bases like sodium hydride (NaH) can "lock" the kinetically formed N7-anion, potentially leading to more of the N7 product, especially at lower temperatures.[1][6]

  • Recommendation: Switch from NaH to K₂CO₃. K₂CO₃ is a mild base that is widely used for N9-selective alkylation of purines in polar aprocic solvents like DMF.[7][8]

2. Solvent Effects: The solvent influences the solubility of the purine salt and the solvation of the purine anion.

  • Insight: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are standard.[2] DMF is particularly effective as it readily dissolves the purine and its salts, facilitating a homogenous reaction. In some systems, using β-cyclodextrin in water has been shown to shield the N7 position, leading to excellent N9 selectivity.[9][10]

  • Recommendation: Ensure your DMF is anhydrous. If using other solvents, consider switching to DMF as it has a proven track record for this type of reaction.[8]

3. Temperature Control (Kinetic vs. Thermodynamic): Temperature is the key to controlling whether a reaction is under kinetic or thermodynamic control.[11]

  • Insight:

    • Thermodynamic Control: The N9-alkylated purine is generally the more thermodynamically stable isomer due to reduced steric clash. Running the reaction at a higher temperature (e.g., 50-80 °C) provides enough energy to overcome the activation barriers for both pathways and allows the reaction to equilibrate to the most stable product.[3][12]

    • Kinetic Control: The N7 position can sometimes be more nucleophilic, leading to a faster initial reaction (kinetic product), especially at low temperatures.[13][9]

  • Recommendation: Increase the reaction temperature. If you are running the reaction at room temperature or below, try heating to 60 °C. This will favor the formation of the more stable N9 product.

Summary of Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Base K₂CO₃ (Potassium Carbonate)Mild, reversible base favoring the thermodynamic N9-anion.[6][7]
Solvent Anhydrous DMFExcellent solvent for purine salts, promoting a homogenous reaction.[2][8]
Temperature 50 - 80 °CPromotes thermodynamic control, favoring the more stable N9 isomer.[3]
Alkylating Agent 1.1 - 1.5 equivalentsUse a slight excess to ensure complete reaction of the purine.
FAQ 2: I've optimized the base, solvent, and temperature, but the N7 isomer is still present. What are my next steps?

If standard optimizations are insufficient, more advanced strategies may be required. These involve chemically modifying the purine to completely block the N7 position or using alternative reaction mechanisms that are inherently selective.

1. Protecting Group Strategy:

This strategy involves introducing a temporary "protecting group" that blocks the N7 position, forcing alkylation to occur exclusively at N9. The protecting group is then removed in a subsequent step.[14][15]

  • Insight: A common strategy for selective N7-alkylation involves first protecting the N9 position with a labile group like a p-methoxybenzyl (PMB) group.[16] For N9-alkylation, the reverse is needed, though less common as N9 is often the major product. A more direct approach is to use a bulky directing group at a nearby position that shields N7.[17]

  • Recommendation (Advanced): While a full protecting group strategy might be overly complex given the inherent steric hindrance of your C8 substituent, it remains a viable option for difficult cases. Groups like methoxymethyl (MOM) can offer regioselective protection.[14]

2. Alternative Alkylation Methods:

If the standard Sₙ2-type alkylation is problematic, changing the mechanism entirely can provide a solution.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to alkylate the purine with an alcohol. It often shows different regioselectivity compared to traditional methods with alkyl halides.[18]

  • Visible-Light-Promoted Methods: Recent advances have shown that metal-free, light-promoted reactions can achieve excellent N9 regioselectivity for purine alkylation.[19] These methods proceed through a radical relay pathway and can be highly efficient.

Experimental Protocols

Protocol 1: General Procedure for N9-Selective Alkylation (Thermodynamic Control)

This protocol is designed to maximize the yield of the N9 isomer by leveraging thermodynamic control.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to create a ~0.1 M solution. Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the N9 and N7 isomers.

Protocol 2: Characterization of N7 vs. N9 Isomers

Distinguishing between the N7 and N9 isomers is critical. This is reliably achieved using 2D NMR spectroscopy.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most definitive method.

    • N9 Isomer: A correlation (cross-peak) will be observed between the N9-substituent's alpha-protons (e.g., the -CH₂- of a benzyl group) and the purine's C4 and C8 carbons.

    • N7 Isomer: A correlation will be observed between the N7-substituent's alpha-protons and the purine's C5 and C8 carbons.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can also be used. For the N9 isomer, an NOE may be observed between the N9-alkyl group protons and the C8-substituent protons, depending on the conformation.

References

  • Bergel, F., & Stock, J. A. (1954). Cyto-active α-amino-acids and peptides. Part V. The synthesis of N-acyl-, N-methyl-, and N-ethyl-derivatives of melphalan. Journal of the Chemical Society (Resumed), 2409. [Link]

  • Li, Q., & Ye, X. S. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Tetrahedron Letters, 59(35), 3394-3397. [Link]

  • Kowal, A. M., & Beaucage, S. L. (2010). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications, 46(36), 6735-6737. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 339(1), 44-49. [Link]

  • Zhong, M., & Robins, M. J. (2003). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 68(23), 8861-8868. [Link]

  • Pujol, M. D., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(43), 22447-22456. [Link]

  • Tuncbilek, M., et al. (2022). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Molecular Structure, 1272, 134200. [Link]

  • Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. ChemistrySelect, 6(41), 11215-11219. [Link]

  • Hovde, S. (2019). Evaluation of protective groups for purines in synthesis of CSF1R inhibitors. NTNU Open. [Link]

  • Robins, M. J. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Zhang, H., et al. (2012). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Tetrahedron, 68(38), 7822-7826. [Link]

  • Zhong, M., & Robins, M. J. (2003). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 68(23), 8861–8868. [Link]

  • Legraverend, M., et al. (2013). Trifluoroethanol solvent facilitates selective N-7 methylation of purines. Organic & Biomolecular Chemistry, 11(11), 1874-1878. [Link]

  • Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Robins, M. J. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Zhang, H., et al. (2012). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Tetrahedron, 68(38), 7822-7826. [Link]

  • Dhuda, G., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871-2874. [Link]

  • Antonov, K. V., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Current Organocatalysis, 8(3), 253-261. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Retrieved February 14, 2026, from [Link]

  • Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. Retrieved February 14, 2026, from [Link]

  • NotDijkstra. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023, December 27). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Retrieved February 14, 2026, from [Link]

  • Sproat, B. S., et al. (1990). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure. Nucleic Acids Research, 18(3), 41-49. [Link]

  • Wikipedia contributors. (2023, November 11). Regioselectivity. Wikipedia. [Link]

  • Du, H., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 834. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947–1956. [Link]

  • Czompó, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

Sources

Optimization

preventing decomposition of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol during drying

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Core Challenge: Researchers handling 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (hereafter Compound A ) frequently report degradation during the drying p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Core Challenge: Researchers handling 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (hereafter Compound A ) frequently report degradation during the drying phase. The molecule contains a tertiary alcohol at the C8 position , which is chemically fragile.

Unlike standard purines, the combination of the electron-deficient 2,6-dichloropurine core and the steric strain of the 8-hydroxyisopropyl group creates a "perfect storm" for acid-catalyzed dehydration . If not managed, the compound converts to its olefinic impurity (isopropenyl derivative), compromising yield and purity for downstream nucleoside analog synthesis (e.g., Abacavir intermediates).

Critical Stability Parameters:

  • Thermal Ceiling: Degradation accelerates significantly above 45°C .

  • pH Sensitivity: Highly sensitive to trace acidity (residual protons catalyze E1 elimination).

  • Solvate Formation: Prone to trapping lattice water/solvent, misleading gravimetric analysis.

The Chemistry of Decomposition (The "Why")

To prevent decomposition, one must understand the mechanism. The primary degradation pathway is E1 Dehydration , driven by the stability of the conjugated system formed.

The Dehydration Mechanism

Under thermal stress or acidic conditions, the tertiary hydroxyl group becomes protonated (or coordinates with Lewis acids). Water leaves, generating a tertiary carbocation stabilized by resonance with the purine ring. A proton is then eliminated from the adjacent methyl group, forming the alkene.

Decomposition Start Target Molecule (Tertiary Alcohol) Cation Carbocation Intermediate (Resonance Stabilized) Start->Cation - H2O (Rate Limiting) Acid Trace Acid / Heat (Catalyst) Acid->Start Protonation Product Impurity (Isopropenyl Derivative) Cation->Product - H+

Figure 1: Acid-catalyzed dehydration pathway of 8-substituted purine alcohols.

Optimized Drying Protocol

This protocol is designed to mitigate the E1 elimination pathway by controlling Temperature , Vacuum , and pH .

Phase A: Pre-Drying Preparation (Critical)

The most common error is drying an acidic wet cake.

  • pH Check: Take a 1g sample of the wet cake. Slurry in 10mL neutral water. Measure pH.

    • Target: pH 7.0 – 8.0.

    • Action: If pH < 7.0, re-slurry the entire batch in 5%

      
       solution, stir for 30 mins, and filter. Wash copiously with neutral water until filtrate is neutral.
      
  • Solvent Displacement: Wash the cake with a low-boiling, non-acidic solvent (e.g., MTBE or Isopropanol ) to displace water. Avoid Acetone (can form hemiacetals or condense under bad conditions).

Phase B: The Drying Cycle

Do not use a standard convection oven.

ParameterSpecificationRationale
Equipment Vacuum Oven or Rotary EvaporatorLowers boiling point of residual solvent.
Pressure < 50 mbar (High Vacuum)Essential to remove water at low T.
Temperature Start: Ambient (25°C)Max: 40°CNever exceed 45°C. The activation energy for dehydration is crossed easily above this threshold.
Duration 12 - 24 HoursSlow desorption prevents "case hardening" (trapping solvent inside).
Desiccant

(in oven tray)
Optional. Helps scavenge moisture from the oven atmosphere.

Troubleshooting Guide (Q&A)

Scenario 1: "My product turned from white to yellow/brown during drying."

  • Diagnosis: Thermal decomposition or oxidation. The conjugated alkene impurity is often colored or polymerizes to form colored byproducts.

  • Immediate Action: Stop heating immediately. Analyze by HPLC.

  • Solution: If the impurity level is low (<5%), recrystallize from a neutral solvent (e.g., Isopropanol). For the next batch, lower the drying temperature by 10°C.

Scenario 2: "HPLC shows a new peak at RRT ~1.2 after drying."

  • Diagnosis: This is the Isopropenyl Impurity (Dehydration product). It is more lipophilic than the alcohol, so it elutes later on Reverse Phase C18.

  • Root Cause: Residual acid in the wet cake.

  • Solution: You cannot "dry out" this impurity.[1] You must re-process. Slurry the solid in a slightly basic water/methanol mixture to remove acid traces, then recrystallize.

Scenario 3: "The weight is not constant, but I'm afraid to increase heat."

  • Diagnosis: Solvent entrapment (Solvate formation).

  • Solution: Do not increase heat.[2] Instead:

    • Grind the solid to a finer powder (increase surface area).

    • Use an "interrupt" cycle: Break vacuum, flush with dry Nitrogen, then re-apply vacuum. This helps sweep away solvent molecules from the boundary layer.

Decision Tree: Process Control

Use this logic flow to determine the safety of your current batch.

DecisionTree Start Wet Cake Isolated CheckPH Check pH of 10% Slurry Start->CheckPH Acidic pH < 7.0 CheckPH->Acidic Yes Neutral pH 7.0 - 8.5 CheckPH->Neutral No Wash Re-slurry with 5% NaHCO3 Acidic->Wash Dry Vacuum Dry < 40°C, < 50 mbar Neutral->Dry Wash->CheckPH HPLC In-Process HPLC Dry->HPLC Pass Release Batch HPLC->Pass Purity > 98% No Alkene Fail Recrystallize HPLC->Fail Alkene Detected

Figure 2: Workflow for ensuring stability during the drying process.

Frequently Asked Questions (FAQs)

Q: Can I use lyophilization (freeze-drying) instead? A: Yes, this is the gold standard for this compound. If you can dissolve the material in a mixture of Water/t-Butanol and freeze-dry, you eliminate thermal stress entirely. This is highly recommended for high-value GMP batches.

Q: Why is the 2,6-dichloro substitution relevant to stability? A: The chlorine atoms are electron-withdrawing. They deactivate the purine ring, making the N9-H more acidic. However, they also reduce the electron density available to stabilize the carbocation at C8. While this theoretically slows dehydration compared to a simple benzyl alcohol, the overall instability usually stems from the acidic nature of the purine system itself facilitating the protonation step [1].

Q: How should I store the dried material? A: Store at -20°C under Argon or Nitrogen. Moisture is the enemy; hydrolysis of the chlorines to form 2-chloro-6-hydroxy purine (chloroguanine derivative) can occur over months if stored at room temperature in humid air [2].

References

  • Mechanism of Alcohol Dehydration

    • LibreTexts Chemistry. "Dehydration Reactions of Alcohols." (2020).[3] Explains the E1 mechanism for tertiary alcohols and the requirement for acid catalysis.

  • Purine Handling & Stability

    • Sigma-Aldrich. "2,6-Dichloropurine Safety Data Sheet & Technical Information." Highlights storage conditions (Keep Cold) and moisture sensitivity.

  • Synthesis Context (Abacavir Intermediates)

    • ChemicalBook. "2,6-Dichloropurine Synthesis and Derivatives."[4][5][6] Provides context on the reactivity of the 2,6-dichloro scaffold.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol: A Comparative Guide

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol , a critical intermediate in the synthesis of CDK inhibitors (e.g., Roscovitine analogs).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol , a critical intermediate in the synthesis of CDK inhibitors (e.g., Roscovitine analogs).[1]

For researchers and drug developers, the primary analytical challenge is not just assignment, but differentiation . You must rigorously distinguish the C8-alkylated product from:

  • The Starting Material: 2,6-dichloropurine (2,6-DCP).[1]

  • Regioisomers: N-alkylated byproducts (N7 or N9 isopropyl derivatives).[1]

  • Tautomers: The N7-H vs. N9-H equilibrium.

This guide moves beyond standard spectral listing to offer a comparative framework for validation.

Part 1: Structural & Mechanistic Context[1][2]

The synthesis typically involves a radical alkylation (Minisci-type reaction) of 2,6-dichloropurine using isopropanol and a radical initiator.[1] This transforms the C8-H bond into a C8-hydroxyalkyl bond.[1]

The Transformation Logic[1]
  • Reactant (2,6-DCP): Contains an aromatic proton at position 8.[1][2]

  • Product: The C8 position is quaternary.[1] The aromatic proton is lost, replaced by a dimethyl carbinol group.

Graphviz Diagram: Synthesis & Signal Evolution

The following diagram maps the chemical transformation to the specific NMR signal changes, providing a visual logic for interpretation.

NMR_Evolution StartMat Starting Material (2,6-Dichloropurine) Reaction Radical Alkylation (Isopropanol/S2O8) StartMat->Reaction Sig_SM_C8 Diagnostic Signal: C8-H Singlet (~8.7 ppm) StartMat->Sig_SM_C8 Contains Product Product (C8-substituted) Reaction->Product Sig_Prod_Me New Signal: Gem-Dimethyl (s, 6H) Product->Sig_Prod_Me Gains Sig_Prod_OH New Signal: Tertiary OH (s, 1H) Product->Sig_Prod_OH Gains Sig_SM_C8->Product Disappears

Figure 1: Signal evolution tracking the disappearance of the aromatic C8-H and appearance of aliphatic side-chain signals.

Part 2: Comparative Spectral Analysis[1]

Product vs. Starting Material (The "Go/No-Go" Check)

The most common failure mode in this synthesis is incomplete conversion.[1] The table below highlights the specific signals required to calculate conversion.

Feature2,6-Dichloropurine (Start)Target Product Interpretation
Aromatic Region Singlet, ~8.7 ppm (1H) Silent The disappearance of the 8.7 ppm peak is the primary confirmation of C8 substitution.
Aliphatic Region SilentSinglet, ~1.55 ppm (6H) Represents the gem-dimethyl group.
Exchangeable (OH) NoneSinglet, ~5.6 ppm (1H) Tertiary alcohol. Only visible in dry DMSO-d6.[1]
Exchangeable (NH) Broad s, ~13.5+ ppmBroad s, ~13.8+ ppm Purine NH. Shift varies with concentration and temperature.[1]
Regioisomer Differentiation (C-Alkyl vs. N-Alkyl)

A common side reaction is N-alkylation (attaching the isopropyl group to N7 or N9) rather than C8.[1]

  • Target (C8-Alkyl): The side chain is -C(CH3)2OH.[1] This is a tertiary center.[1] No methine proton exists. You will see a sharp singlet for the methyls.[1]

  • Impurity (N-Isopropyl): The side chain is -CH(CH3)2.[1] This contains a methine proton.[1][3] You would see a septet at ~4.5-5.0 ppm and the methyls would be a doublet .[1]

Expert Insight: If your methyl signal is a doublet, you have failed to alkylate C8 and instead alkylated the nitrogen. If it is a singlet, you have the correct C8 substitution.

Part 3: Detailed Assignments & Experimental Protocol

Recommended Protocol

To observe the exchangeable protons (OH and NH), which are crucial for full characterization, you must avoid protic solvents like Methanol-d4.

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 5-10 mg in 0.6 mL. High concentrations may cause the NH signal to broaden excessively due to hydrogen bonding aggregation.[1]

  • Temperature: 298 K (25°C).

  • Acquisition: 16-32 scans. Ensure d1 (relaxation delay) is at least 2 seconds to allow full relaxation of the quaternary carbons if running 13C, though standard parameters suffice for 1H.

Assignment Table (DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Notes
13.80 - 14.20 Broad Singlet1HN9-H / N7-H Purine NH.[1] Highly acidic.[1] Subject to tautomeric exchange.[1] Broadening indicates rapid exchange.[1]
5.60 - 5.80 Singlet1H-OH Tertiary alcohol.[1] Sharp in dry DMSO; broadens if water is present.[1]
1.55 - 1.60 Singlet6H-C(CH3)2 Gem-dimethyl protons.[1] Deshielded by the adjacent aromatic ring and oxygen.[1]
3.33 Singlet(Solvent)H2OResidual water in DMSO.[1]
2.50 Quintet(Solvent)DMSOResidual solvent peak.[1]
Tautomerism Logic

In solution, 2,6-dichloropurines exist as an equilibrium between the N7-H and N9-H tautomers.

  • Observation: You will typically see only one set of signals because the exchange rate is faster than the NMR time scale at room temperature.

  • Implication: The NH peak is an average position.[1] Do not look for two distinct NH peaks unless you cool the sample to -50°C.[1]

Part 4: Decision Logic for Purity Analysis

Use this logic flow to validate your sample immediately after acquisition.

Purity_Check Start Acquire 1H NMR (DMSO-d6) Check_8ppm Check 8.5 - 9.0 ppm region Start->Check_8ppm Peak_Present Peak Present? Check_8ppm->Peak_Present Fail_SM Contamination: Starting Material Present Peak_Present->Fail_SM Yes Check_Alkyl Check 1.5 ppm region Peak_Present->Check_Alkyl No Splitting Multiplicity? Check_Alkyl->Splitting Res_Singlet Singlet Splitting->Res_Singlet Singlet Res_Doublet Doublet Splitting->Res_Doublet Doublet Success CONFIRMED: C8-Alkylated Product Res_Singlet->Success Fail_Regio FAILURE: N-Alkylated Isomer Res_Doublet->Fail_Regio

Figure 2: Decision tree for validating product identity and distinguishing regioisomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1]

  • ChemicalBook. (2024).[1] 2,6-Dichloropurine 1H NMR Spectrum Data. Link

  • SpectraBase. (2024).[1] 2,6-Dichloropurine NMR Data (Wiley). Link

  • Guo, H. M., et al. (2010). Direct synthesis of 6-arylpurines and C8-alkylation methodologies.[1][5] The Journal of Organic Chemistry. Link

  • Kovacevic, B., & Maksic, Z. B. (2004). Tautomerism of purines: N7-H vs N9-H stability. Organic Letters. (Contextual reference for tautomer equilibrium).

Sources

Comparative

Comparative Guide: Bioactivity of 8-Substituted vs. 6-Substituted Purine Derivatives

Executive Summary In purine-based drug design, the distinction between C6 and C8 substitution is not merely positional—it is functional. While the C6 position (the "Hinge Anchor") historically dominates kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In purine-based drug design, the distinction between C6 and C8 substitution is not merely positional—it is functional. While the C6 position (the "Hinge Anchor") historically dominates kinase inhibitor design due to its role in mimicking the adenine moiety of ATP, the C8 position (the "Selectivity Tuner") has emerged as a critical vector for controlling molecular conformation and accessing unique hydrophobic pockets in GPCRs (specifically Adenosine Receptors).

This guide objectively compares these two substitution vectors, analyzing their electronic effects, synthetic accessibility, and divergent biological impacts.

Part 1: Structural & Electronic Landscape

To understand the bioactivity differences, one must first grasp the electronic and steric environment of the purine scaffold.

FeatureC6 Position (The Anchor) C8 Position (The Tuner)
Electronic Character Electrophilic center (adjacent to N1/N7). Highly susceptible to Nucleophilic Aromatic Substitution (

).
Electron-deficient imidazole carbon. Less reactive to

but highly amenable to C-H Activation or radical alkylation.
Primary Interaction Hydrogen Bonding: Acts as a donor/acceptor pair critical for "hinge binding" in kinases.Steric/Hydrophobic: Projects into solvent or "back-pockets." Controls sugar pucker (syn/anti) in nucleosides.[1]
Metabolic Liability Generally stable, though susceptible to deamination (adenine deaminase).Susceptible to oxidation (by Xanthine Oxidase) to form 8-oxo derivatives.
Diagram 1: The Purine Functionalization Map

This diagram visualizes the divergent strategic roles of C6 and C8 substitutions.

PurineSAR PurineCore Purine Scaffold C6_Node C6 Position (The Anchor) PurineCore->C6_Node C8_Node C8 Position (The Tuner) PurineCore->C8_Node KinaseHinge Kinase Hinge Binding (ATP Mimicry) C6_Node->KinaseHinge SNAr Synthesis: S_NAr (Easy Access) C6_Node->SNAr GPCR GPCR Selectivity (Adenosine Receptors) C8_Node->GPCR Conformation Conformational Lock (Syn vs Anti) C8_Node->Conformation CH_Act Synthesis: C-H Activation (Advanced Access) C8_Node->CH_Act

Caption: Functional divergence of the purine ring. C6 drives primary affinity (Kinases), while C8 drives selectivity and conformation (GPCRs).

Part 2: Target-Specific Bioactivity Comparison

Case A: Kinase Inhibition (The C6 Dominance)

In kinase drug discovery (e.g., CDKs, Src, PI3K), the C6 substituent is non-negotiable. It mimics the exocyclic amine of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • C6-Substitution: Introduction of benzylamino or cycloalkylamino groups at C6 (e.g., Roscovitine ) maintains H-bonding while filling the hydrophobic pocket adjacent to the ATP site.

  • C8-Substitution: Often detrimental to kinase activity if bulky. Large groups at C8 can cause steric clashes with the "gatekeeper" residue. However, small hydrophobic groups (e.g., halogens, ethynyl) at C8 can improve potency by displacing water molecules in the back-cleft.

Case B: Adenosine Receptor Antagonists (The C8 Dominance)

For G-Protein Coupled Receptors (GPCRs), specifically A1 and A2A adenosine receptors, the SAR rules flip.

  • C8-Substitution: This is the primary driver of affinity. 8-phenyl or 8-cycloalkyl substitutions (e.g., 8-Phenyltheophylline ) can increase affinity by >100-fold compared to the unsubstituted parent. The C8 substituent occupies a distinct hydrophobic pocket in the GPCR transmembrane bundle.

  • Conformational Control (The "Syn" Effect): In purine nucleosides, a bulky substituent at C8 forces the sugar moiety into the syn conformation (over the ring) due to steric clash with the sugar in the anti position. This conformational lock is often required for A3 receptor selectivity.

Comparative Data Summary
Compound ClassModificationTargetActivity (

/

)
Outcome
Kinase Inhibitor 6-benzylaminoCDK20.16 µMHigh Potency (Hinge binder)
Kinase Inhibitor 8-phenyl-6-benzylaminoCDK2> 10 µMLoss of Activity (Steric Clash)
AR Antagonist Unsubstituted TheophyllineA1 Receptor~15 µMLow Affinity
AR Antagonist 8-PhenyltheophyllineA1 Receptor0.01 µMHigh Affinity (Hydrophobic Pocket)

Part 3: Synthetic Accessibility & Methodology

For medicinal chemists, the "makeability" of these derivatives is a deciding factor.

C6 Functionalization: The "Easy" Path ( )

The C6 position is naturally electrophilic. If a leaving group (Cl, F, Br) is present at C6, it can be displaced by amines, alkoxides, or thiols.

  • Standard Reagent: 6-chloropurine.

  • Conditions: Amine (1.2 eq), DIPEA, n-BuOH, 80°C.

  • Yield: Typically High (>80%).

C8 Functionalization: The "Advanced" Path (C-H Activation)

Directly functionalizing C8 is challenging because it requires deprotonation (lithiation) or transition-metal catalyzed C-H activation.

  • Method A (Lithiation): Requires protecting groups on N9. Treat with n-BuLi at -78°C, then quench with electrophile.

  • Method B (C-H Activation): Modern, atom-economical approach using Pd or Cu catalysts to couple directly with aryl halides.

Diagram 2: Synthetic Workflow Decision Tree

SynthesisWorkflow Start Starting Material: 6-Chloropurine Decision Target Modification? Start->Decision PathC6 C6 Functionalization Decision->PathC6 Primary PathC8 C8 Functionalization Decision->PathC8 Secondary ProcessC6 Protocol: SNAr Reagent: R-NH2 / Heat No Catalyst Needed PathC6->ProcessC6 ProcessC8 Protocol: C-H Activation Reagent: Ar-I / Pd(OAc)2 Requires High Temp PathC8->ProcessC8 ResultC6 Product: Kinase Inhibitor Core (Adenine Mimic) ProcessC6->ResultC6 ResultC8 Product: GPCR Antagonist Core (8-Aryl Purine) ProcessC8->ResultC8

Caption: Divergent synthetic pathways. C6 utilizes classical substitution, while C8 requires metal-catalyzed activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 8-Arylpurines via Pd-Catalyzed C-H Activation

Use this protocol to access high-affinity Adenosine Receptor antagonists.

  • Reagents: Dissolve 6-substituted purine (1.0 mmol) in anhydrous DMF (5 mL).

  • Catalyst System: Add Aryl Iodide (1.5 mmol),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 eq).
  • Reaction: Purge with Argon. Heat to 140°C in a sealed tube for 12–24 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Check

    
    -NMR. Disappearance of the sharp C8 singlet (~8.5 ppm) confirms substitution.
    
Protocol B: Comparative Kinase Assay (ADP-Glo)

Use this protocol to verify if C8 substitution has disrupted hinge binding.

  • Setup: Prepare kinase buffer (Tris-HCl pH 7.5,

    
    , BSA).
    
  • Incubation: Incubate Purine Derivative (serial dilution 1 nM – 10 µM) with Recombinant Kinase (e.g., CDK2/CyclinE) and substrate peptide for 10 min.

  • Initiation: Add Ultra-Pure ATP (

    
     concentration) to start reaction. Incubate 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure Luminescence (RLU). Plot Dose-Response curve to determine

    
    .
    
    • Expectation: If C8-substituent is bulky, expect >10-fold loss in potency compared to C6-only parent.

References

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2] Handbook of Experimental Pharmacology, 200, 151–199.

  • Gundersen, L. L. (2003).[3] Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines.[3] Bioorganic & Medicinal Chemistry Letters, 13(5), 877-880.[3]

  • Čerňa, I., et al. (2023). Direct C-H Arylation of Purines: A Tunable Tool for the Synthesis of Bioactive Derivatives. Journal of Organic Chemistry, 88(2), 1205–1218.

  • Miles, D. W., et al. (1977). C8-amino purine nucleosides.[4][5] A well-defined steric determinant of glycosyl conformational preferences.[5] Biochimica et Biophysica Acta, 476(4), 265-271.

Sources

Validation

Validating the Integrity of CRBN Ligand-Linker Conjugates (CAS 1382981-71-6): A Comparative LC-MS Guide

Introduction: The Stability Paradox of CAS 1382981-71-6 In the rapid expansion of Targeted Protein Degradation (TPD), CAS 1382981-71-6 (N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of CAS 1382981-71-6

In the rapid expansion of Targeted Protein Degradation (TPD), CAS 1382981-71-6 (N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide) has emerged as a critical "warhead-linker" intermediate. It serves as the E3 ligase recruiting moiety, designed to anchor the Cereblon (CRBN) complex to a protein of interest.

However, this molecule presents a distinct analytical challenge: The Glutarimide Instability.

The thalidomide-based core contains a glutarimide ring that is inherently prone to hydrolysis under physiological and even standard laboratory conditions. Hydrolysis opens the ring to form glutaramic acid derivatives, rendering the PROTAC inactive before it is even synthesized. Furthermore, the primary amine on the alkyl linker introduces reactivity that can lead to intermolecular dimerization or cyclization.

This guide provides a definitive, data-backed protocol for validating the purity of CAS 1382981-71-6, proving why High-Resolution LC-MS is the only reliable method for certifying material for PROTAC synthesis.

Comparative Analysis: Why LC-MS is Non-Negotiable

To ensure the integrity of your degrader synthesis, you must detect impurities at the 0.1–0.5% level. Below is a comparison of standard analytical techniques applied to this specific CAS.

Table 1: Performance Matrix for CAS 1382981-71-6 Validation
FeatureNMR (

H,

C)
HPLC-UV (PDA) LC-HRMS (Q-TOF/Orbitrap)
Primary Utility Structural confirmation (connectivity).Routine purity quantitation.Impurity identification & trace analysis.[1][2]
Glutarimide Hydrolysis Detection Poor. The amide proton shift is subtle; <1% impurity is lost in baseline noise.Moderate. Ring-open byproducts often co-elute with the parent peak due to similar polarity.Excellent. Detects the specific +18.0106 Da mass shift of hydrolysis immediately.
Specificity High for major isomer.Low (relies on retention time).High (m/z + RT + Isotopic pattern).
LOD (Limit of Detection) ~1–5%~0.1%< 0.01%
Risk Factor False Pass: Misses early-stage degradation.False Pass: Merged peaks hide impurities.Gold Standard.
The Scientific Rationale[1][3][4][5][6][7][8]
  • NMR Limitations: While NMR confirms the skeleton, the glutarimide ring protons (approx. 11.1 ppm) are broad and exchangeable. A 2% hydrolyzed sample (open ring) will not show a distinct enough integration error to trigger a "Fail" decision.

  • UV Limitations: The phthalimide chromophore dominates the UV spectrum. The hydrolysis of the glutarimide ring does not significantly alter the UV absorption profile (

    
    ), leading to "hidden" impurities under the main peak.
    

Validated Experimental Protocol

This protocol is designed to prevent "observer effect" artifacts—where the analysis method itself degrades the sample.

Phase A: Sample Preparation (Critical Control Point)

Objective: Prevent solvent-induced hydrolysis or solvolysis during the autosampler wait time.

  • Solvent Choice:

    • Do NOT use: Methanol (MeOH). Methanol can attack the glutarimide ring (methanolysis), creating methyl ester artifacts.

    • Do NOT use: 100% Water. Promotes rapid hydrolysis.

    • USE:Anhydrous DMSO for stock (10 mM). Dilute to 10 µM in Acetonitrile (ACN) immediately before injection.

  • Autosampler Temperature: Set to 4°C . At room temperature, the half-life of the glutarimide ring in aqueous buffer (pH 7.4) is < 6 hours.[1] In unbuffered LC solvents, it is more stable but still risky.

Phase B: LC-MS Method Parameters

System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent Thermo Vanquish / Q-Exactive).

  • Column: Waters CORTECS T3 C18 (2.1 x 100 mm, 1.6 µm) or Phenomenex Kinetex Phenyl-Hexyl.

    • Why Phenyl-Hexyl? It offers superior selectivity for separating the structural isomers of the hydrolyzed product (ring opening can occur at C2 or C6).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA) + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% FA.[3][4]

    • Note: The Ammonium Formate buffers the pH to ~3.5, stabilizing the glutarimide ring during the run.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-10 min: 5% -> 60% B (Linear).

    • 10-12 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Phase C: Mass Spectrometry Settings (ESI+)
  • Ion Source: ESI Positive (Dual Spray).

  • Mass Range: 100–1000 m/z.

  • Key Monitoring Ions (Theoretical for C19H22N4O6):

    • [M+H]+: 403.1612

    • [M+Na]+: 425.1431

    • Hydrolysis Impurity [M+H2O+H]+: 421.1718 (The "Killer" Peak).

    • Dimer [2M+H]+: 805.3150 (Indicates linker reactivity).

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating CAS 1382981-71-6, emphasizing the feedback loops often missed in standard QC.

ValidationWorkflow Start Sample: CAS 1382981-71-6 Prep Sample Prep (DMSO Stock -> ACN Dilution) Start->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC Inject 2uL MS HRMS Detection (Target: m/z 403.16 & 421.17) LC->MS DataAnalysis Data Analysis Extract Ion Chromatograms (EIC) MS->DataAnalysis Check1 Check: Hydrolysis Peak (m/z 421.17) > 1%? DataAnalysis->Check1 Check2 Check: Isomer Separation (Multiple peaks for 403?) Check1->Check2 No (<1%) Fail FAIL: Repurify / Discard Check1->Fail Yes (>1%) Pass PASS: Release for Synthesis Check2->Pass No (Single Peak) Check2->Fail Yes (Racemization) Action1 Action: Recrystallize (Remove Hydrolyzed Species) Fail->Action1 Action1->Prep Re-test

Caption: Figure 1. Logic flow for LC-MS validation, highlighting critical checkpoints for hydrolysis and racemization.

Interpreting the Results

The "Ghost" Peak (Hydrolysis)

In a failed sample, you will observe a peak eluting slightly earlier than the main peak (due to the increased polarity of the carboxylic acid formed by ring opening).

  • Observation: A peak with m/z 421.1718.

  • Mechanism: Nucleophilic attack of water on the glutarimide carbonyls.

  • Impact: This impurity cannot recruit CRBN effectively. If it exceeds 5%, your PROTAC DC50 values will be skewed significantly.

The "Split" Peak (Racemization)

Thalidomide derivatives can racemize at the chiral center of the glutarimide ring.

  • Observation: Two peaks with identical mass (m/z 403.1612) but slightly different retention times.

  • Resolution: While many PROTACs are used as racemates, knowing the ratio is vital for batch-to-batch consistency.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2019). Stability of Cereblon Ligands: Implications for PROTAC Design. Journal of Medicinal Chemistry, 62(14), 6615–6629.[5] [Link][5]

  • PubChem Database. (2023). Compound Summary for CID 71752354 (Related Pomalidomide-linker structures). [Link]

  • Maniaci, C., et al. (2017). Homo-PROTACs: Bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8, 830. (Methodology for linker analysis). [Link]

Sources

Comparative

A Comparative Analysis of the Retention Time of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol in Reverse-Phase Chromatography

An In-Depth Technical Guide This guide provides a comprehensive analysis of the expected retention behavior of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, a substituted purine derivative, in reverse-phase chromatography (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the expected retention behavior of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, a substituted purine derivative, in reverse-phase chromatography (RPC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explore the fundamental principles governing chromatographic retention. We will dissect the physicochemical properties of the target analyte, compare its predicted behavior against common purine analogues, and provide a robust, self-validating workflow for method development.

Introduction: The Analytical Imperative for Purine Derivatives

Purine scaffolds are ubiquitous in medicinal chemistry and are central to the development of numerous therapeutic agents. The precise and reliable analysis of these compounds is critical for purity assessment, pharmacokinetic studies, and quality control. Reverse-phase chromatography (RPC) stands as the predominant analytical technique for this purpose, offering high-resolution separation of a wide variety of molecules based on their hydrophobicity.[1][2] This guide focuses on 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, providing a predictive framework for its chromatographic behavior and a practical approach to method development.

Analyte Deep Dive: Physicochemical Properties and Predicted Retention

The retention time of any analyte in RPC is fundamentally governed by its interaction with the stationary and mobile phases.[2] Understanding the structure of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is the first step in predicting its behavior.

  • Structure: The molecule consists of a dichlorinated purine core, which is inherently hydrophobic, and an 8-position propan-2-ol substituent.

  • Acidity/Basicity (pKa): The purine ring system contains basic nitrogen atoms. The pKa of related purines can vary, but they are generally weak bases.[4] This is a critical parameter, as the ionization state of the analyte, controlled by mobile phase pH, will significantly impact retention.[5]

Based on these properties, 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is predicted to be a moderately retained compound on a C18 column using standard aqueous/organic mobile phases.

The Mechanics of Retention: A Multifactorial System

The retention time in RPC is not a static value but a dynamic outcome of several interacting variables. The causal relationships between these factors are paramount to effective method development and troubleshooting.

Caption: Interacting factors that govern analyte retention time in reverse-phase chromatography.

  • Mobile Phase Composition: The most powerful tool for adjusting retention is the strength of the mobile phase, controlled by the ratio of aqueous buffer to an organic modifier (typically acetonitrile or methanol).[6] Increasing the percentage of the organic modifier decreases mobile phase polarity, which reduces the hydrophobic interaction between the analyte and the stationary phase, leading to a shorter retention time.[7] Acetonitrile is generally a stronger eluting solvent than methanol for a given concentration.[7]

  • Mobile Phase pH: For ionizable compounds like our target purine, mobile phase pH is critical.[8] At a pH well below the pKa of the basic nitrogens, the molecule will become protonated (charged). This increased polarity drastically reduces hydrophobic interactions, causing a significant decrease in retention time. To ensure reproducible retention, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.

  • Stationary Phase Chemistry: The choice of stationary phase offers another level of control.

    • C18 (Octadecylsilane): The most common and most hydrophobic phase, providing maximum retention for non-polar and moderately polar compounds. This is the recommended starting point for our target analyte.[1]

    • C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for all analytes. It can be a good alternative if retention on a C18 column is excessive.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic analytes.

  • Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase and enhances analyte solubility, leading to a decrease in retention time (a common rule of thumb is a ~2% decrease in retention for every 1°C increase).[9] Operating with a column oven is essential for maintaining stable and reproducible retention times.[6][10]

Comparative Analysis: Benchmarking Against Purine Analogues

To contextualize the expected retention of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, we compare its properties with other common purine derivatives.

Table 1: Physicochemical Properties of Target Analyte and Comparator Compounds
Compound Structure Molecular Weight ( g/mol ) Predicted LogP Key Features
2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (Target)(Structure of target analyte)261.10~2.2Dichloro substitution (hydrophobic), propan-2-ol group (polar)
Caffeine(Structure of caffeine)194.19-0.07Trimethylxanthine, relatively polar
2,6-Dichloropurine(Structure of 2,6-dichloropurine)189.001.3Dichloro substitution (hydrophobic), no large alkyl groups
2,6-dichloro-9-(propan-2-yl)-9H-purine(Structure of related compound)231.082.7[3]Dichloro substitution, isopropyl group (very hydrophobic)

Based on the principle that retention in RPC increases with hydrophobicity, we can predict the elution order of these compounds under identical conditions.

Table 2: Predicted Comparative Retention Data Under Standard RPC Conditions
Compound Predicted LogP Predicted Elution Order Expected Retention Time
Caffeine-0.071 (First)Very Short
2,6-Dichloropurine1.32Short
2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (Target) ~2.2 3 Moderate
2,6-dichloro-9-(propan-2-yl)-9H-purine2.74 (Last)Long
Conditions: C18 Column (e.g., 4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water Gradient, Room Temperature.

This comparison clearly illustrates that our target analyte is expected to be significantly more retained than common, more polar purines like caffeine, but less retained than its more hydrophobic analogue lacking the hydroxyl group.

Experimental Protocol: A Self-Validating Workflow for Method Development

This section provides a detailed, stepwise methodology for developing a robust and reproducible RPC method for 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol. The logic behind each step is explained to ensure the protocol is a self-validating system.

Method_Development_Workflow cluster_prep 1. Preparation cluster_scout 2. Scouting & Analysis cluster_opt 3. Optimization cluster_val 4. Validation A Select C18 Column B Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) A->B C Prepare Sample (Dissolve in 50:50 A:B) B->C D Equilibrate Column (10 column volumes) C->D E Inject Sample & Run Fast Scouting Gradient (e.g., 5-95% B in 10 min) D->E F Determine Approx. %B at Elution E->F G Calculate Isocratic Conditions (%B approx. 10-15% lower than elution %B) F->G H Run Isocratic Method G->H J Or: Optimize Gradient Slope (Shallow gradient around elution %B) G->J I Adjust %B for k' (2-10) - Increase %B to decrease RT - Decrease %B to increase RT H->I K Perform System Suitability Test (Peak Tailing, Plates, Reproducibility) I->K J->K L Final Method K->L

Caption: A logical workflow for systematic reverse-phase chromatography method development.

Step-by-Step Methodology
  • System and Sample Preparation:

    • Column Selection: Choose a high-quality C18 column (e.g., 4.6 x 150 mm, <5 µm particle size). This provides a good balance of efficiency and backpressure.

    • Mobile Phase Preparation: Prepare two mobile phase solvents. Use HPLC-grade solvents.

      • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for purine analysis as it ensures sharp peak shapes by minimizing undesirable interactions with residual silanols on the stationary phase.[11]

      • Solvent B (Organic): 0.1% of the same acid in Acetonitrile.

    • Sample Preparation: Dissolve a small amount of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol in a solvent that is weaker than or equal to the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[9]

  • Scouting Gradient Run:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10 column volumes to ensure a stable baseline.[8]

    • Injection and Gradient: Inject the sample and run a fast, wide "scouting" gradient (e.g., 5% to 95% Solvent B over 10-15 minutes).

    • Causality: The purpose of this run is not to achieve perfect separation but to quickly determine the approximate organic concentration (%B) at which the analyte elutes. This single run provides the critical information needed for efficient optimization.

  • Method Optimization:

    • Objective: The goal is to adjust conditions to achieve a retention factor (k') between 2 and 10. This range ensures the analyte is well-retained away from the void volume (k' > 2) but elutes in a reasonable time with good peak shape (k' < 10).

    • Isocratic Method Development: Based on the scouting run, calculate a starting isocratic mobile phase composition. A good starting point is typically 10-15% lower than the %B at which the peak eluted in the gradient.

    • Refinement:

      • If the retention time is too long, increase the percentage of Solvent B in the isocratic mixture.

      • If the retention time is too short, decrease the percentage of Solvent B. A useful rule of thumb is that a 10% decrease in the organic modifier will roughly double the retention time for many small molecules.[7]

    • Gradient Method Optimization: If multiple compounds are present, instead of switching to isocratic, you can optimize the gradient. Use a much shallower gradient slope around the elution point identified in the scouting run to improve resolution between closely eluting peaks.

  • System Suitability and Validation:

    • Once the desired retention is achieved, perform several replicate injections to confirm the method's reproducibility.

    • Assess key system suitability parameters:

      • Peak Tailing/Asymmetry: Should be between 0.9 and 1.5. Poor tailing can indicate secondary interactions or a mismatched sample solvent.

      • Theoretical Plates (Efficiency): A high plate count indicates good column performance and sharp peaks.

      • Retention Time Reproducibility: The relative standard deviation (RSD) should be very low (<1%).

This structured approach ensures that method development is logical, efficient, and produces a final method that is both robust and reliable, fulfilling the requirement of a self-validating system.

References

  • Factors Impacting Chromatography Retention Time - Separation Science. (2024). Available at: [Link]

  • What are common causes for less than expected retention times on a reversed-phase LC column? - Waters Knowledge Base. (n.d.). Available at: [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. (2015). Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025). Available at: [Link]

  • The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. (2015). Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne ISCO. (n.d.). Available at: [Link]

  • Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds - ACS Publications. (1978). Available at: [Link]

  • 2,6-dichloro-9-(propan-2-yl)-9H-purine - PubChem. (n.d.). Available at: [Link]

  • Guidelines for purine extraction and determination in foods - ResearchGate. (2021). Available at: [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025). Available at: [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - ACS Omega. (2022). Available at: [Link]

  • Reversed Phase Chromatography Handbook - Cytiva. (n.d.). Available at: [Link]

  • Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography - MAC-MOD Analytical. (2023). Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2022). Available at: [Link]

  • Alternative Solvents for the Reversed-Phase Separation of Proteins - Waters Corporation. (2009). Available at: [Link]

  • 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol Properties - EPA CompTox Dashboard. (n.d.). Available at: [Link]

  • Rules of Thumb for Reversed-Phase LC - Chromatography Online. (2021). Available at: [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances - MDPI. (2022). Available at: [Link]

  • The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase - J-STAGE. (2014). Available at: [Link]

  • Propan-2-Ol Formula - GeeksforGeeks. (2022). Available at: [Link]

  • 2,8-dichloro-9H-purin-6-ol - ChemSynthesis. (n.d.). Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Available at: [Link]

  • Reversed Phase Selectivity Guide - Phenomenex. (2018). Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
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